1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms, with methyl groups at positions 1 and 4 and a carboxylic acid group at position 3.
Scientific Research Applications
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1,4-dimethyl-1h-pyrazole-3-carboxylic acid, are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets. This could potentially lead to changes in the biological system where this compound is active.
Biochemical Pathways
It is known that pyrazole derivatives can have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is soluble in dmso and methanol to some extent , which may influence its bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.
Action Environment
It is known to be stable under dry conditions and at room temperature . This suggests that environmental factors such as temperature and humidity may influence the action and stability of this compound.
Safety and Hazards
While specific safety and hazard information for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is not available, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there is significant potential for future research and development involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid and similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazines. For instance, the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.
Comparison with Similar Compounds
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group at position 5 instead of 4.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Methyl groups at positions 1 and 3, with a carboxylic acid group at position 4.
1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group at position 1 and methyl groups at positions 3 and 5
These compounds share structural similarities but differ in their specific substituents and positions, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1,4-dimethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQFCGAORZRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416035 | |
Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89202-89-1 | |
Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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